molecular formula C9H9B B1265569 (2-Bromocyclopropyl)benzene CAS No. 36617-02-4

(2-Bromocyclopropyl)benzene

Cat. No. B1265569
CAS RN: 36617-02-4
M. Wt: 197.07 g/mol
InChI Key: IITYLOQJUHFLPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (2-Bromocyclopropyl)benzene, such as 1-bromo-2-(cyclopropylidenemethyl)benzene, involves palladium-catalyzed reactions. These reactions can generate complex structures like 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines through cyclization processes. The choice of ligands, such as phosphine and N-heterocyclic carbene ligands, can influence the regioselectivity of the final products (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds can be determined using X-ray diffraction. For example, the structure of 12-bromo[2.2][2.2]paracyclophane, a compound related to (2-Bromocyclopropyl)benzene, was elucidated revealing an orthorhombic crystal system. The study of such structures helps in understanding the spatial arrangement and potential reactivity of the bromocyclopropyl group (Koizumi et al., 1986).

Scientific Research Applications

Cell Cycle Suppression in Hemopoietic Progenitor Cells

(2-Bromocyclopropyl)benzene has been studied in the context of benzene's effects on the cell cycle of hemopoietic stem cells. Research shows that benzene exposure suppresses the cell cycle of hemopoietic myeloid progenitor cells (CFU-GM), with significant depression in the fraction of these cells in the S phase. The suppression is mediated by p53, which leads to the overexpression of p21, a cyclin-dependent kinase inhibitor. This results in a dynamic change of hemopoiesis during and after exposure to benzene (Yoon et al., 2001).

Hematopoietic and Reproductive Hazards

Studies have also investigated the hematopoietic and reproductive hazards associated with exposure to solvents containing compounds like 2-bromopropane, which is structurally similar to (2-Bromocyclopropyl)benzene. Workers exposed to these solvents showed signs of secondary amenorrhea, pancytopenia, azoospermia, and oligospermia, indicating significant health hazards in the workplace environment (Kim et al., 1996).

Synthesis of Complex Organic Compounds

(2-Bromocyclopropyl)benzene derivatives are used in the synthesis of complex organic compounds. For example, research shows that 1-Bromo-2-(cyclopropylidenemethyl)benzenes react with 2-alkynylphenols under palladium catalysis, leading to the formation of indeno[1,2-c]chromenes, a class of complex organic molecules. This process allows for the introduction of molecular complexity and diversity from easily available starting materials (Pan et al., 2014).

Benzene Hydrogenation and Nanoparticle Research

In the field of catalysis and nanoparticle research, derivatives of benzene, like (2-Bromocyclopropyl)benzene, have been studied for their reactivity. For instance, benzene hydrogenation was investigated using Pt nanoparticles of different shapes, which significantly affected the selectivity of the reaction. Such studies contribute to the understanding of reaction mechanisms at the nanoscale (Bratlie et al., 2007).

properties

IUPAC Name

(2-bromocyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITYLOQJUHFLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957884
Record name (2-Bromocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromocyclopropyl)benzene

CAS RN

36617-02-4
Record name (2-Bromocyclopropyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036617024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Bromocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromocyclopropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Kusuyama, M Iyo, T Kagosaku, K Tokami - jlc.jst.go.jp
The solvolysis rates of p-(cis-or i/wM-2-substituted cyclopropyl)-a-methylbenzyl chlorides including electrondonating and electron-attracting substituents relative to a hydrogen …
Number of citations: 0 jlc.jst.go.jp
Y Kusuyama, T Kubo, M Iyo, T Kagosaku… - Bulletin of the Chemical …, 1991 - journal.csj.jp
The solvolysis rates of p-(cis- or trans-2-substituted cyclopropyl)-α-methylbenzyl chlorides including electron-donating and electron-attracting substituents relative to a hydrogen …
Number of citations: 3 www.journal.csj.jp
SU Tumer, JW Herndon… - Journal of the American …, 1992 - ACS Publications
The scope and limitations of the reactionbetween cyclopropylcarbene-chromium complexes and alkynes have been examined. A variety of cyclopropylcarbene complexes and alkynes …
Number of citations: 71 pubs.acs.org
J Clayden, DW Watson, M Chambers - Tetrahedron, 2005 - Elsevier
α-Cyclopropyl-α-trialkylsilyl alkoxides were formed either by addition of cyclopropyllithiums to acylsilanes or by addition of organolithiums to a cyclopropylformylsilane. [1,2]-Brook …
Number of citations: 43 www.sciencedirect.com
CB Rauhut, C Cervino, A Krasovskiy, P Knochel - Synlett, 2008 - thieme-connect.com
The reaction of various cyclopropyl bromides with i-PrMgClLiCl in THF-dioxane provides the corresponding magnesiated cyclopropane reagents with complete retention of configuration…
Number of citations: 18 www.thieme-connect.com
DW Watson - 2004 - search.proquest.com
This thesis describes investigations into cyclising organolithiums onto olefinic bonds, whereby the required organolithiums were generated by both novel and established methods. …
Number of citations: 0 search.proquest.com
A Lu - 2022 - search.proquest.com
Hydrofunctionalizations are an attractive method for functionalizing olefins, forging new bonds in an atom-economic and sustainable fashion. We developed a variety of Rh–H catalysts …
Number of citations: 3 search.proquest.com
S Chackrabarti, SA Bhat, BMUD Bhat, I Khan… - real-j.mtak.hu
Semiconductor ZnO has attracted extensive experimental and theoretical research efforts for its versatile applications and peculiar properties in transparent electronics, chemical …
Number of citations: 5 real-j.mtak.hu
TR Mellors - 2018 - search.proquest.com
Infections caused by Mycobacterium tuberculosis kill 1.8 million people each year and in 2015 10.4 million new cases occurred. Conventional diagnostic methods based on patient …
Number of citations: 1 search.proquest.com

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